molecular formula C17H13Cl3IN3O4S B11978697 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[2,2,2-trichloro-1-(4-iodoanilino)ethyl]acetamide

2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[2,2,2-trichloro-1-(4-iodoanilino)ethyl]acetamide

Cat. No.: B11978697
M. Wt: 588.6 g/mol
InChI Key: VRGNENQVOAUAGX-UHFFFAOYSA-N
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Description

2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[2,2,2-trichloro-1-(4-iodoanilino)ethyl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzisothiazole ring fused with a sulfone group and an acetamide moiety, making it a versatile candidate for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[2,2,2-trichloro-1-(4-iodoanilino)ethyl]acetamide typically involves multiple steps, starting with the preparation of the benzisothiazole ring. This can be achieved through the cyclization of o-aminobenzenesulfonamide with a suitable carbonyl compound. The resulting benzisothiazole intermediate is then subjected to oxidation to introduce the sulfone group.

The next step involves the acylation of the benzisothiazole intermediate with 2,2,2-trichloro-1-(4-iodoanilino)ethyl acetate under basic conditions to form the final product. The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine or pyridine to facilitate the acylation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the reaction conditions, making the process more efficient and scalable.

Chemical Reactions Analysis

Types of Reactions

2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[2,2,2-trichloro-1-(4-iodoanilino)ethyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The sulfone group can be further oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced to its corresponding sulfide under reducing conditions.

    Substitution: The iodine atom in the aniline moiety can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions.

Major Products

    Oxidation: Further oxidized sulfone derivatives.

    Reduction: Corresponding sulfide derivatives.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[2,2,2-trichloro-1-(4-iodoanilino)ethyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[2,2,2-trichloro-1-(4-iodoanilino)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound’s sulfone group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. Additionally, the benzisothiazole ring can intercalate with DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    1,2-Benzisothiazol-3(2H)-one: A simpler analog with similar antimicrobial properties.

    N-(2,2,2-trichloro-1-(4-iodoanilino)ethyl)acetamide: Lacks the benzisothiazole ring but retains some biological activity.

Uniqueness

2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[2,2,2-trichloro-1-(4-iodoanilino)ethyl]acetamide is unique due to its combination of a benzisothiazole ring, sulfone group, and acetamide moiety. This unique structure imparts a range of chemical reactivity and biological activity that is not observed in simpler analogs.

Properties

Molecular Formula

C17H13Cl3IN3O4S

Molecular Weight

588.6 g/mol

IUPAC Name

N-[2,2,2-trichloro-1-(4-iodoanilino)ethyl]-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide

InChI

InChI=1S/C17H13Cl3IN3O4S/c18-17(19,20)16(22-11-7-5-10(21)6-8-11)23-14(25)9-24-15(26)12-3-1-2-4-13(12)29(24,27)28/h1-8,16,22H,9H2,(H,23,25)

InChI Key

VRGNENQVOAUAGX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(=O)NC(C(Cl)(Cl)Cl)NC3=CC=C(C=C3)I

Origin of Product

United States

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